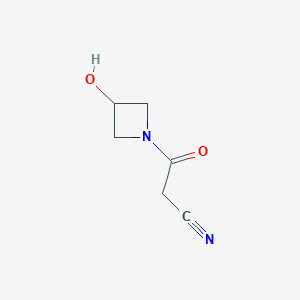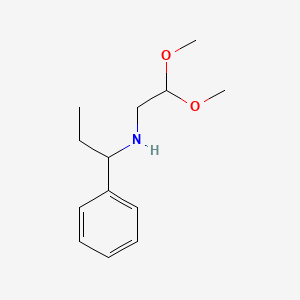
1-(5-Méthyl-1,3,4-oxadiazol-2-yl)éthan-1-ol
Vue d'ensemble
Description
“1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound with the molecular formula C4H6N2O2 . It’s also known as “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol”.
Synthesis Analysis
Oxadiazoles, including 1,3,4-oxadiazoles, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of 1,2,4-oxadiazole ring involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 114.1 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du 1,3,4-oxadiazole ont été rapportés comme présentant une activité antibactérienne significative . La présence du cycle 1,3,4-oxadiazole dans la structure de ces composés contribue à leurs propriétés antibactériennes.
Activité antifongique
En plus de leurs propriétés antibactériennes, les dérivés du 1,3,4-oxadiazole présentent également une activité antifongique . Cela les rend précieux dans le développement de nouveaux médicaments antifongiques.
Propriétés analgésiques et anti-inflammatoires
Des composés contenant des noyaux de 1,3,4-oxadiazole se sont avérés posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement de la douleur et de l'inflammation.
Propriétés antivirales
Les dérivés du 1,3,4-oxadiazole ont également été rapportés comme présentant des propriétés antivirales . Cela ouvre des possibilités pour leur utilisation dans le développement de nouveaux médicaments antiviraux.
Activité anticancéreuse
Les dérivés du 1,3,4-oxadiazole ont montré un potentiel en tant qu'agents anticancéreux . Leur capacité à inhiber la croissance des cellules cancéreuses en fait des candidats prometteurs pour la thérapie anticancéreuse.
Propriétés antihypertensives
Ces composés se sont également avérés avoir des propriétés antihypertensives . Cela suggère qu'ils pourraient être utilisés dans le traitement de l'hypertension artérielle.
Propriétés anticonvulsivantes
Les dérivés du 1,3,4-oxadiazole ont été rapportés comme présentant des propriétés anticonvulsivantes . Cela indique des applications potentielles dans le traitement de l'épilepsie et d'autres troubles convulsifs.
Propriétés antidiabétiques
Enfin, les dérivés du 1,3,4-oxadiazole ont également montré des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète.
Mécanisme D'action
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol. For example, further research could be conducted to explore its mechanism of action and to identify its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use as a starting material for the synthesis of other compounds. Additionally, research could be conducted to investigate its potential use in the development of novel pharmaceuticals. Finally, research could be conducted to explore its potential use in the development of
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311316-81-0 | |
| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)




![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)




